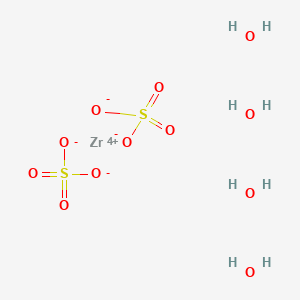

Zirconium sulfate tetrahydrate

Description

Properties

IUPAC Name |

zirconium(4+);disulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.4H2O.Zr/c2*1-5(2,3)4;;;;;/h2*(H2,1,2,3,4);4*1H2;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOQZPHAWQDLQW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O12S2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225468 | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystals; Soluble in water (525 g/L); [Alfa Aesar MSDS] | |

| Record name | Zirconium(IV) sulfate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-31-3 | |

| Record name | Zirconium sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8L03QU95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Zirconium Sulfate Tetrahydrate (Zr(SO₄)₂·4H₂O)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the crystal structure of zirconium sulfate (B86663) tetrahydrate (Zr(SO₄)₂·4H₂O), a compound of interest in various industrial and research applications, including catalysis, ceramics, and chemical manufacturing.[1][2] Its role as a precursor for advanced materials and as a catalyst support makes understanding its structural characteristics crucial for professionals in materials science and pharmaceutical development.[1][2]

Crystallographic Data

The crystal structure of zirconium sulfate tetrahydrate has been determined through X-ray diffraction methods.[3] The compound crystallizes in the orthorhombic system, belonging to the space group Fddd.[3][4] This structural arrangement is isomorphous with one of the polymorphic forms of cerium and plutonium sulfate tetrahydrates.[3]

Table 1: Crystallographic Parameters for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3][4] |

| Space Group | Fddd | [3][4] |

| Unit Cell Parameter (a) | 25.92 Å | [3][4] |

| Unit Cell Parameter (b) | 11.62 Å | [3][4] |

| Unit Cell Parameter (c) | 5.532 Å | [3][4] |

| Formula Units per Unit Cell (Z) | 8 | [3] |

| Calculated Density (Dcalc) | 2.833 g/cm³ | [3][4] |

| Measured Density (Dmeas) | 2.80 - 2.85 g/cm³ | [3][4] |

Table 2: Key Bond Distances

| Bond | Average Length (Å) | Reference |

| Zr–O | 2.180 | [3] |

| S–O (non-equivalent) | 1.443 (± 0.014) | [3] |

| S–O (non-equivalent) | 1.486 (± 0.014) | [3] |

Structural Description

The crystal structure of this compound is characterized by layers with the composition Zr(SO₄)₂·4H₂O, oriented perpendicular to the a axis.[3] These layers are likely held together by hydrogen bonds.[3]

The zirconium atom is at the center of an antiprism formed by hydrate (B1144303) oxygen and one of the sulfate oxygens.[3] This coordination results in an average Zr-O bond distance of 2.180 Å.[3] The sulfate group exhibits a slight but significant deviation from perfect tetrahedral symmetry, with two distinct S-O bond lengths measured at 1.443 Å and 1.486 Å.[3]

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound can be achieved through several methods:

-

Acid-Base Reaction: A common laboratory and industrial preparation involves the reaction of sulfuric acid with zirconium hydroxide.[5]

-

Zr(OH)₄ + 2H₂SO₄ → Zr(SO₄)₂ + 4H₂O

-

-

Low-Hydrothermal Synthesis: Single crystals suitable for X-ray diffraction can be grown under low-hydrothermal conditions. This method involves reacting zirconium sources, such as Zr₂O₂(CO₃)(OH)₂, with the respective acids and a small amount of water.[6]

-

Industrial Production: Industrially, zirconium sulfate is often produced by the action of sulfuric acid on zirconium oxide (ZrO₂).[7] Another method involves dissolving baddeleyite ore in concentrated sulfuric acid at approximately 200°C.[8]

3.2. Crystal Structure Determination

The definitive method for elucidating the crystal structure is Single-Crystal X-ray Diffraction (SC-XRD).[9] This non-destructive technique provides precise data on unit cell dimensions, bond lengths, and bond angles.[9]

General Experimental Workflow:

-

Crystal Selection: A suitable, single crystal of this compound is mounted for analysis. For the published structure, spherical crystals were used.[3]

-

X-ray Generation: Monochromatic X-rays are generated, typically from a molybdenum target (MoKα radiation = 0.7107Å), filtered, and collimated.[9]

-

Diffraction Data Collection: The crystal is exposed to the X-ray beam. As the crystal is rotated, the interaction with the internal lattice produces a diffraction pattern when the conditions of Bragg's Law (nλ=2d sinθ) are met.[9] Detectors, such as a Geiger counter, are used to record the intensity and position of the diffracted X-rays.[3] For the reference structure, 376 of 393 possible reflections were observed.[3]

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map.[9] Heavier atoms like zirconium are associated with higher electron density centers. The structure of this compound was initially determined using X-ray Fourier methods.[3]

-

Structure Refinement: The initial atomic model is refined to achieve the best possible fit between the observed diffraction data and the calculated model.[9] For this compound, this was accomplished using least-squares refinement.[3]

Applications and Relevance in Research & Development

While this compound does not have direct signaling pathways in a biological context, its well-defined structure is fundamental to its applications in fields that support drug development and advanced material science.

-

Catalysis: It serves as a catalyst or catalyst support in various chemical reactions, including organic synthesis.[10][11] Its acidic properties are valuable in processes relevant to the production of fine chemicals and pharmaceuticals.[10] The defined crystal structure influences the surface properties that are critical for catalytic activity and selectivity.[2]

-

Precursor for Zirconium Compounds: It is a key starting material for synthesizing other zirconium compounds, such as zirconium oxide (zirconia, ZrO₂), which is used in advanced ceramics with high thermal stability and strength.[1][10] This is relevant for creating biocompatible ceramic implants and dental materials.

-

Protein Precipitation: The compound is used in chemical analysis for the precipitation of proteins and amino acids, a fundamental technique in biochemical research.[7]

References

- 1. chemiis.com [chemiis.com]

- 2. nbinno.com [nbinno.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. Zirconium sulphate | 14644-61-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Zirconium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 8. Zirconium sulfate | Zr(SO4)2 | CID 26793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. nanorh.com [nanorh.com]

- 11. mdpi.com [mdpi.com]

The Thermal Decomposition of Zirconium Sulfate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of zirconium sulfate (B86663) tetrahydrate (Zr(SO₄)₂·4H₂O). Understanding this process is critical for various applications, including the synthesis of zirconia (ZrO₂) nanoparticles, the development of solid acid catalysts, and in various stages of drug development and formulation where zirconium compounds are utilized. This document details the sequential degradation steps, intermediate compounds, and final products, supported by quantitative data from thermogravimetric and differential thermal analyses, and includes a summary of the experimental protocols employed for these characterizations.

Thermal Decomposition Pathway

The thermal decomposition of zirconium sulfate tetrahydrate is a multi-step process involving dehydration, desulfation, and crystallization. The process begins with the loss of water molecules, followed by the removal of sulfate groups at higher temperatures, ultimately yielding zirconium dioxide. The precise temperatures of these transformations and the nature of the intermediate and final products can be influenced by experimental conditions such as heating rate and atmosphere.

The generally accepted pathway proceeds as follows:

-

Dehydration: The initial stage involves the removal of the four water molecules of hydration. This typically occurs in sequential steps, with the formation of a monohydrate intermediate, Zr(SO₄)₂·H₂O, before complete dehydration to anhydrous zirconium sulfate, Zr(SO₄)₂.

-

Desulfation: Following dehydration, the anhydrous zirconium sulfate decomposes at higher temperatures, releasing sulfur oxides (SOₓ, primarily SO₃). This step leads to the formation of zirconium dioxide (ZrO₂).

-

Crystallization of Zirconia: The initially formed zirconium dioxide is often amorphous. Upon further heating, it crystallizes into one of its polymorphic forms. Typically, a metastable tetragonal phase (t-ZrO₂) is formed first, which then transforms into the thermodynamically stable monoclinic phase (m-ZrO₂) at higher temperatures.

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound under different experimental conditions.

Table 1: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Resulting Product | Reference |

| 100 - 380 | ~20.2 | H₂O | Zr(SO₄)₂ | [1] |

| > 540 | Varies | SO₃ | Amorphous ZrO₂ | [2] |

| ~700 | - | - | Metastable t-ZrO₂ | [3] |

| 800 - 900 | - | - | m-ZrO₂ | [2] |

Note: The mass loss for the desulfation step can vary depending on the formation of oxysulfate intermediates.

Table 2: Influence of Heating Rate on Decomposition Temperatures

| Decomposition Step | Temperature (°C) at 5°C/min | Temperature (°C) at 10°C/min | Reference |

| Onset of Desulfation | 540 | Not specified | [2] |

| Formation of t-ZrO₂ | 800 | Not specified | [2] |

| Transformation to m-ZrO₂ | 800 - 900 | Not specified | [2] |

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the following analytical techniques:

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Methodology: A small amount of the this compound sample is placed in a high-precision balance located inside a furnace. The sample is then heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., air, nitrogen). The mass of the sample is continuously recorded as the temperature increases. The resulting TGA curve plots mass loss against temperature, allowing for the identification of decomposition stages and the calculation of mass loss percentages.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature.

-

Methodology: The sample and an inert reference material are heated simultaneously in the same furnace. DTA measures the temperature difference (ΔT) that arises from exothermic or endothermic events in the sample. DSC measures the amount of heat required to maintain the sample and reference at the same temperature. Endothermic events (e.g., dehydration, decomposition) result in a negative peak, while exothermic events (e.g., crystallization) produce a positive peak.

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different stages of thermal decomposition.

-

Methodology: Samples of this compound are heated to specific temperatures corresponding to the decomposition stages identified by TGA/DTA and then cooled. The resulting solid residues are analyzed by XRD. The diffraction pattern of the sample is compared with standard diffraction patterns of known crystalline phases (e.g., Zr(SO₄)₂·4H₂O, Zr(SO₄)₂, t-ZrO₂, m-ZrO₂) to identify the phases present. In-situ high-temperature XRD can also be used to monitor the phase transformations as the sample is heated.[4]

Visualizing the Decomposition Pathway

The following diagrams illustrate the thermal decomposition pathway and the experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for analyzing thermal decomposition.

References

synthesis methods for high purity Zirconium sulfate tetrahydrate

An In-depth Technical Guide to the Synthesis of High-Purity Zirconium Sulfate (B86663) Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) is a key zirconium compound with diverse applications, including in the manufacturing of pigments, catalysts, and as a precursor for other high-purity zirconium materials essential in the biomedical and pharmaceutical fields. The synthesis of high-purity this compound is critical to ensure the performance and safety of these end-products. This technical guide provides a comprehensive overview of the primary synthesis methods, complete with detailed experimental protocols, quantitative data for comparison, and process visualizations.

Core Synthesis Methodologies

The production of high-purity this compound predominantly follows two main industrial pathways: direct sulfuric acid leaching of zirconiferous materials and a multi-step process involving the alkaline decomposition of zircon sand followed by acid leaching. A laboratory-scale synthesis from zirconium oxide or hydroxide (B78521) is also a viable method for producing smaller quantities of the high-purity compound.

Direct Sulfuric Acid Leaching of Zirconiferous Ores

This method is a direct and widely used industrial process for extracting zirconium from low-silica zirconiferous materials. The core principle of this method is the digestion of the zirconium source with concentrated sulfuric acid, followed by the controlled precipitation of this compound upon dilution.

Experimental Protocol:

-

Leaching: A low-silica-containing zirconiferous material is leached with sulfuric acid at a concentration of 65% to 95% (w/w).[1][2] The reaction is typically carried out at an elevated temperature, ranging from 175°C to 250°C, to facilitate the breakdown of the zircon structure.[1]

-

Dilution and Crystallization: The resulting acid leach slurry is then diluted with water to reduce the sulfuric acid concentration to a range of 45% to 75% (w/w).[1][2] This dilution step is crucial as it decreases the solubility of zirconium sulfate, leading to the crystallization of this compound.[1] The solubility of this compound is at a minimum at approximately 65% (w/w) sulfuric acid, which allows for maximum yield.[1][2]

-

Separation: The crystallized this compound is separated from the diluted acid via filtration, centrifugation, or decanting.[1][2]

-

Purification: The purity of the crystals can be enhanced by washing with a suitable solvent to remove any remaining acid-soluble impurities.[2] Further purification can be achieved through recrystallization.

Logical Workflow for Direct Sulfuric Acid Leaching:

Alkaline Decomposition of Zircon Sand Followed by Acid Leaching

This method involves an initial decomposition of the robust zircon sand structure using an alkaline reagent at high temperatures. The resulting product is then treated with sulfuric acid to produce the desired zirconium sulfate.

Experimental Protocol:

There are three primary methods for the initial alkaline decomposition:

-

Sodium Hydroxide Fusion Method:

-

Fusion: Zircon sand and sodium hydroxide are mixed in a 1:1.3 ratio and heated to 923-973K.[3] This reaction forms sodium zirconate (Na₂ZrO₃) and sodium silicate (B1173343) (Na₂SiO₃) with a decomposition rate of about 99%.[3]

-

Washing: The fused material is washed with water to remove soluble impurities like excess alkali and sodium silicate.[3]

-

Acid Leaching: The resulting filter cake, containing sodium zirconate, is leached with a 50% H₂SO₄ solution near its boiling point to form a zirconium sulfate solution.[4]

-

Precipitation: Concentrated sulfuric acid is added to the solution to increase the acidity, which is then evaporated and concentrated to precipitate zirconium sulfate crystals.[4]

-

-

Sodium Carbonate Sintering Method:

-

Sintering: Zircon sand is sintered with sodium carbonate at high temperatures. This process primarily forms sodium silicon zirconate. The decomposition rate is approximately 95%.[3]

-

Acid Decomposition: The sintered product is then decomposed with sulfuric acid. Zirconium forms soluble zirconium sulfate, while silicon forms silicic acid, which can be removed by filtration.[3]

-

-

Lime Sintering Method:

-

Sintering: Zircon sand is mixed with limestone and calcium chloride and heated in a rotary kiln at 1373-1473K for 4-5 hours, achieving a decomposition rate of 97-98%.[3]

-

Leaching: The sintered material is first washed with a dilute HCl solution to remove excess calcium compounds. The resulting calcium zirconate is then leached with a more concentrated acid, such as sulfuric acid, to form the zirconium sulfate solution.[3]

-

Logical Workflow for Alkaline Decomposition (Sodium Hydroxide Fusion Example):

Synthesis from Zirconium Oxide or Hydroxide

For laboratory-scale synthesis of high-purity this compound, a more direct route starting from zirconium oxide (ZrO₂) or zirconium hydroxide (Zr(OH)₄) is often preferred.

Experimental Protocol:

-

Reaction: High-purity zirconium oxide or zirconium hydroxide is reacted with concentrated sulfuric acid.[5] The reaction with zirconium oxide may require heating to proceed at a reasonable rate.[6]

-

Dissolution: The reaction mixture is carefully diluted with water to dissolve the formed zirconium sulfate.

-

Crystallization: The solution is then concentrated by heating to induce crystallization of this compound upon cooling.

-

Purification: The crystals are collected by filtration, washed with cold deionized water, and dried. Recrystallization from a water/sulfuric acid mixture can be performed to achieve higher purity.

Purification of Zirconium Sulfate

Achieving high purity is paramount, and several techniques can be employed to remove impurities from the synthesized zirconium sulfate.

-

Recrystallization: This is a standard method for purifying solid compounds. The crude zirconium sulfate is dissolved in a suitable solvent (e.g., hot water or dilute sulfuric acid) to form a saturated solution. As the solution cools, the zirconium sulfate crystallizes out, leaving impurities behind in the solution.[7]

-

Solvent Extraction: This technique is particularly effective for removing hafnium, a common impurity in zirconium compounds.[8] The crude zirconium sulfate is dissolved in an aqueous acidic solution, and this solution is then brought into contact with an immiscible organic solvent containing a specific extractant. The extractant selectively complexes with either zirconium or the impurities, allowing for their separation.[8]

-

Precipitation of Impurities: Impurities can be selectively precipitated from a zirconium sulfate solution by adjusting the pH. For instance, by carefully controlling the pH, certain metal hydroxides can be precipitated while keeping the zirconium in solution.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis methods to facilitate comparison.

Table 1: Comparison of Zircon Processing Methods for Zirconium Sulfate Synthesis

| Parameter | Direct Sulfuric Acid Leaching | Sodium Hydroxide Fusion | Sodium Carbonate Sintering | Lime Sintering |

| Starting Material | Low-silica zirconiferous material | Zircon sand | Zircon sand | Zircon sand |

| Primary Reagents | H₂SO₄ | NaOH, H₂SO₄ | Na₂CO₃, H₂SO₄ | CaCO₃, CaCl₂, HCl/H₂SO₄ |

| Decomposition Temp. | 175-250°C[1] | 923-973K[3] | High Temperature | 1373-1473K[3] |

| Zircon Decomposition Rate | - | ~99%[3] | ~95%[3] | 97-98%[3] |

| Key Process Steps | Leaching, Dilution, Crystallization | Fusion, Washing, Leaching, Precipitation | Sintering, Acid Decomposition | Sintering, Leaching |

Table 2: Typical Reaction Conditions and Yields

| Method | Key Parameters | Typical Yield | Reported Purity |

| Direct Sulfuric Acid Leaching | H₂SO₄ conc: 65-95% (leach), 45-75% (crystallization)[1][2] | High | Dependent on starting material purity and purification steps |

| Alkaline Decomposition | Varies with specific method | - | Can achieve high purity after separation of silica (B1680970) and other impurities |

| Basic Zirconium Sulfate Precipitation | pH ~1.6, 75°C for 60 min | 96.18% Zr precipitation[9] | Product with 33.77% Zr and low Fe/Al[9] |

Conclusion

The synthesis of high-purity this compound can be achieved through several methods, with the choice of method often depending on the scale of production, the purity of the starting materials, and economic considerations. The direct sulfuric acid leaching method is a common industrial process, while alkaline decomposition routes offer an alternative for processing zircon sand. For achieving the highest purity levels, post-synthesis purification steps such as recrystallization and solvent extraction are essential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the development and production of high-purity zirconium compounds.

References

- 1. 3 Alkaline Decomposition Methods for Preparation of Zirconium Sulfate – Zirconium Metal [zirconiumworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Steps for Producing Zirconium Sulfate from Zircon – Zirconium Metal [zirconiumworld.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. mdpi.com [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Solvent extraction and separation of hafnium from zirconium using Ionquest 801 [scielo.org.za]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. EP0210236A1 - Process for the production of high purity zirconia - Google Patents [patents.google.com]

Zirconium Sulfate Tetrahydrate: A Comprehensive Technical Guide to its Chemical Properties and Hazards

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties and associated hazards of zirconium sulfate (B86663) tetrahydrate. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound in their work. The information is presented to ensure safe handling and informed application of zirconium sulfate tetrahydrate in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a white crystalline solid, an inorganic compound with the chemical formula Zr(SO₄)₂·4H₂O.[1][2][3] It is known for its solubility in water.[2][3][4][5][6] The compound is generally stable under normal conditions of use and storage.[7][8][9] Key quantitative physical and chemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | Zr(SO₄)₂·4H₂O | [2][10] |

| Molecular Weight | 355.41 g/mol | [10][11][12] |

| Appearance | White crystalline powder/solid | [4][7] |

| Solubility in Water | 52.5 g/100 mL | [4] |

| Melting Point | 410 °C (decomposes) | [9][12] |

| Density | 3.22 g/cm³ | [10][12] |

Hazards and Safety Information

This compound is classified as an irritant.[7] It can cause irritation to the skin, eyes, and respiratory system.[1][7][11] Ingestion may lead to gastrointestinal irritation.[7][11] The toxicological properties of this substance have not been fully investigated.[7][8]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Pictograms:

Toxicological Data

| Test | Result | Species | Source |

| LD50 (Oral) | 3500 mg/kg | Rat | [7] |

| LD50 (Oral) | 1235 mg/kg | Rat | [7] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of chemical properties and hazards. Below are representative protocols based on standardized testing guidelines for key parameters.

Determination of Acute Oral Toxicity (Representative Protocol based on OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a substance like this compound.

Objective: To determine the median lethal dose (LD50) of the test substance after a single oral administration.

Test Animals: Healthy, young adult rats of a single strain are used. At least 5 animals per dose group are required.[4]

Procedure:

-

The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4]

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

All animals (deceased and surviving) undergo a gross necropsy at the end of the observation period.

-

The LD50 is calculated using a standard statistical method.

Determination of Melting Point (Representative Protocol based on ASTM E324)

This protocol describes a general method for determining the melting point of a chemical substance using the capillary tube method.[1]

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded to define the melting range.[1]

Thermal Gravimetric Analysis (TGA) of a Hydrated Salt (Representative Protocol)

This protocol outlines a general procedure for analyzing the thermal decomposition of a hydrated salt like this compound to determine its water of hydration.

Apparatus: Thermogravimetric analyzer.

Procedure:

-

A small, accurately weighed sample of the hydrated salt is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows weight loss at specific temperatures, corresponding to the loss of water molecules. The percentage of water in the hydrate (B1144303) can be calculated from the weight loss.

Visualized Workflows and Relationships

To better illustrate the processes and logical sequences related to the handling and application of this compound, the following diagrams are provided in the DOT language for Graphviz.

Safe Handling Workflow for Corrosive Solids

This workflow outlines the essential steps for safely handling corrosive solids like this compound in a laboratory setting.

Preparation of a Sulfated Zirconia Catalyst

This diagram illustrates a simplified workflow for the preparation of a sulfated zirconia catalyst, a common application of zirconium sulfate.

Conclusion

This compound is a valuable chemical with diverse applications. A thorough understanding of its chemical properties and hazards, coupled with the implementation of appropriate safety protocols, is paramount for its responsible use in research and development. This guide serves as a foundational resource to promote safe and effective handling and application of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or consultation of the official Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. infinitalab.com [infinitalab.com]

- 2. thinksrs.com [thinksrs.com]

- 3. echemi.com [echemi.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Zirconium sulfate | Zr(SO4)2 | CID 26793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. store.astm.org [store.astm.org]

- 8. scienceequip.com.au [scienceequip.com.au]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. This compound | H8O12S2Zr | CID 23219663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]

In-Depth Technical Guide: Solubility of Zirconium Sulfate Tetrahydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zirconium sulfate (B86663) tetrahydrate (Zr(SO₄)₂·4H₂O) in various aqueous solutions. This document consolidates available quantitative data, details experimental protocols for solubility determination, and presents visual representations of key concepts and workflows.

Introduction

Zirconium sulfate tetrahydrate is a key zirconium compound with applications in catalysis, tanning, and as a precursor for other zirconium-based materials. A thorough understanding of its solubility in aqueous media is critical for its effective use in research and industrial processes, including drug development where zirconium compounds are explored for various applications. This guide aims to provide a detailed resource on the solubility characteristics of this compound.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, primarily temperature and the chemical composition of the aqueous solution, including pH and the presence of other solutes.

Solubility in Water

This compound is highly soluble in water. The solubility at ambient temperature has been reported as follows:

| Temperature (°C) | Solubility ( g/100 g of solution) | Solubility ( g/100 mL of water) |

| 18 | 52.5[1] | - |

| 20 | - | 52.5[2] |

Note: While one source indicates solubility per 100g of solution and another per 100mL of water, the values are numerically identical. Further experimental data is required to create a complete solubility curve over a wider temperature range.

Solubility in Acidic Solutions

This compound is known to be soluble in acidic solutions, particularly in sulfuric acid.[2][3] The presence of a common ion (sulfate) can influence the solubility, and the acidic conditions help to prevent the hydrolysis and precipitation of basic zirconium sulfates. Quantitative data on the solubility in sulfuric acid at various concentrations and temperatures is crucial for applications involving acidic process streams.

Effect of pH on Solubility

The pH of the aqueous solution significantly impacts the stability and solubility of zirconium sulfate. As the pH increases, hydrolysis of the zirconium cation [Zr(H₂O)ₙ]⁴⁺ occurs, leading to the formation and precipitation of less soluble basic zirconium sulfates. For instance, in a sulfuric acid leach solution, basic zirconium sulfate precipitation is observed to be optimal at a pH of approximately 1.6 when the temperature is maintained at 75°C.[4] This highlights the critical role of pH control in maintaining zirconium sulfate in solution.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental procedures. The following sections outline detailed methodologies for key experiments.

Isothermal Equilibrium Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Methodology:

-

Apparatus: A constant temperature water bath, a series of sealed glass vials or flasks, a calibrated thermometer, a magnetic stirrer or shaker, and filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

Procedure: a. Add an excess amount of this compound to a known volume or mass of the desired aqueous solvent (e.g., deionized water, sulfuric acid solution of a specific concentration) in a sealed container. b. Place the container in the constant temperature water bath and agitate the mixture vigorously using a magnetic stirrer or shaker to ensure thorough mixing. c. Allow the system to equilibrate for a predetermined period (e.g., 24-48 hours). The required time for reaching equilibrium should be determined experimentally by analyzing the concentration of the supernatant at different time intervals until it becomes constant. d. Once equilibrium is reached, cease agitation and allow the solid phase to settle. e. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it to remove any undissolved solid. f. Accurately determine the concentration of zirconium in the filtrate using a suitable analytical method (see Section 3.2). g. The solubility is then expressed as the concentration of this compound in the saturated solution at that specific temperature.

Analytical Methods for Concentration Determination

The concentration of zirconium in the saturated solution can be determined by several analytical techniques.

This classic method involves the quantitative precipitation of a zirconium compound of known stoichiometry.

Methodology:

-

Apparatus: Beakers, graduated cylinders, hot plate, analytical balance, filter paper (ashless), funnel, and a muffle furnace.

-

Procedure: a. Take a precisely measured volume or mass of the clear, saturated filtrate obtained from the solubility experiment. b. Dilute the sample with deionized water. c. Add a precipitating agent, such as a solution of mandelic acid or an excess of a phosphate (B84403) salt, to quantitatively precipitate a zirconium compound (e.g., zirconium mandelate (B1228975) or zirconium phosphate). d. Digest the precipitate by gently heating the solution to promote the formation of larger, more easily filterable crystals. e. Filter the precipitate through a pre-weighed piece of ashless filter paper. f. Wash the precipitate thoroughly with a suitable washing solution (e.g., a dilute solution of the precipitating agent) to remove any co-precipitated impurities. g. Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. h. Dry and then ignite the crucible in a muffle furnace at a high temperature (e.g., 900-1000 °C) to convert the precipitate to a stable, weighable form, which is typically zirconium dioxide (ZrO₂). i. Cool the crucible in a desiccator and weigh it accurately. j. From the mass of the resulting zirconium dioxide, calculate the initial concentration of zirconium in the saturated solution.

This volumetric method is based on the formation of a stable complex between zirconium ions and ethylenediaminetetraacetic acid (EDTA).

Methodology:

-

Apparatus: Burette, pipette, Erlenmeyer flasks, and a pH meter.

-

Reagents: Standardized EDTA solution, a suitable indicator (e.g., Xylenol Orange or Eriochrome Black T), and buffer solutions to control the pH.

-

Procedure: a. Pipette a known volume of the clear, saturated filtrate into an Erlenmeyer flask. b. Dilute the sample with deionized water and adjust the pH to the optimal range for the chosen indicator using a buffer solution. The titration is often carried out in a hot, acidic solution (e.g., 1 to 4 M sulfuric acid) to ensure the depolymerization of zirconium species.[5][6] c. Add a few drops of the indicator to the solution. d. Titrate the solution with the standardized EDTA solution until a distinct color change at the endpoint is observed. e. The concentration of zirconium in the sample can be calculated from the volume of EDTA solution consumed.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the solubility of this compound.

References

- 1. Zirconium sulfate | Zr(SO4)2 | CID 26793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. americanelements.com [americanelements.com]

- 4. Basic Sulfate Precipitation of Zirconium from Sulfuric Acid Leach Solution | MDPI [mdpi.com]

- 5. DETERMINATION OF ZIRCONIUM IN ZIRCONIUM DRIERS. EDTA TITRATION IN 1 TO 4 SULFURIC ACID (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Guide to the Molecular Properties of Zirconium Sulfate Tetrahydrate

This document provides a detailed analysis of the molecular formula and weight of Zirconium Sulfate (B86663) Tetrahydrate, a compound of significance in various chemical research and development applications.

Molecular Formula and Structure

Zirconium sulfate tetrahydrate is an inorganic compound, specifically a hydrated salt. The chemical formula for this compound is Zr(SO₄)₂·4H₂O .[1][2] This formula indicates that each molecule consists of one zirconium cation (Zr⁴⁺) ionically bonded to two sulfate anions (SO₄²⁻). Furthermore, the "tetrahydrate" designation signifies the presence of four molecules of water of hydration for each formula unit of the zirconium sulfate.[1][3] The more descriptive structural formula can also be written as H₈O₁₂S₂Zr.[4]

Molecular Weight Calculation

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Data Presentation: Calculation of Molecular Weight

The following table summarizes the atomic weights of the constituent elements and their contribution to the total molecular weight of Zr(SO₄)₂·4H₂O.

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Subtotal ( g/mol ) |

| Zirconium | Zr | 91.224[5][6] | 1 | 91.224 |

| Sulfur | S | 32.065[7] | 2 | 64.130 |

| Oxygen | O | 15.999 | 12 | 191.988 |

| Hydrogen | H | 1.008 | 8 | 8.064 |

| Total | 23 | 355.406 |

Note: Atomic weights are based on standard IUPAC values. The total molecular weight is consistent with published values for this compound, which are cited as 355.40 g/mol [3] and 355.41 g/mol .[8]

Experimental Protocols & Visualizations

The determination of a compound's molecular formula and weight is based on established chemical principles and analytical data, rather than on dynamic experimental protocols like signaling pathway analysis. The molecular formula is confirmed through techniques such as elemental analysis, while the molecular weight is calculated using standard atomic weights derived from isotopic abundance measurements.

Therefore, the creation of experimental workflow diagrams or signaling pathways using Graphviz is not applicable to the fundamental chemical information presented in this guide.

References

- 1. Zirconium sulphate tetrahydrate [himedialabs.com]

- 2. ltschem.com [ltschem.com]

- 3. Zirconium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 4. This compound | H8O12S2Zr | CID 23219663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. zirconium [webbook.nist.gov]

- 7. webqc.org [webqc.org]

- 8. GSRS [precision.fda.gov]

An In-depth Technical Guide to Zirconium Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zirconium sulfate (B86663) tetrahydrate, a versatile inorganic compound with significant applications in various scientific and industrial fields. This document details its chemical identifiers, physical and chemical properties, and relevant safety information.

Core Identifiers and Properties

Zirconium sulfate tetrahydrate is a white solid compound.[1] It is known by several identifiers, crucial for accurate tracking and referencing in research and regulatory documentation. The primary CAS number for the tetrahydrate form is 7446-31-3.[1][2][3]

Chemical and Physical Data Summary

The following table summarizes the key quantitative data for this compound for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 7446-31-3 | [1][2][3] |

| Molecular Formula | Zr(SO₄)₂·4H₂O (or H₈O₁₂S₂Zr) | [2][3][4] |

| Molecular Weight | 355.40 g/mol | [1][2] |

| Appearance | White solid/crystals | [1][3] |

| Solubility in Water | 52.5 g/100 mL | [1] |

| Density | 2.85 g/cm³ | [1] |

| Refractive Index (n_D) | 1.646 | [1] |

| InChI Key | NLOQZPHAWQDLQW-UHFFFAOYSA-J | [2][4] |

| IUPAC Name | zirconium(4+);disulfate;tetrahydrate | [3][4] |

| EC Number | 238-694-4 / 680-930-7 | [1][3] |

| UNII | OS8L03QU95 | [1][3] |

It is important to note that other CAS numbers exist for different hydration states of zirconium sulfate, such as the anhydrous form (14644-61-2).[1]

Experimental Protocols

Preparation Method

A common method for the preparation of zirconium sulfate involves the reaction of zirconium oxide with sulfuric acid, followed by hydration.[1]

Reaction: ZrO₂ + 2H₂SO₄ + 3H₂O → Zr(SO₄)₂·4H₂O

Procedure:

-

Carefully add zirconium oxide to a stoichiometric excess of concentrated sulfuric acid in a reaction vessel.

-

Heat the mixture gently with constant stirring to facilitate the dissolution of the oxide and the formation of zirconium sulfate.

-

After the reaction is complete, allow the solution to cool.

-

Control the hydration process to crystallize the tetrahydrate form. This may involve adjusting the concentration and temperature.

-

Filter the resulting white crystals and wash them with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted acid.

-

Dry the crystals under controlled conditions to obtain pure this compound.

Visualizing Chemical Identifiers

The following diagram illustrates the logical relationship between the various identifiers for this compound.

Safety and Handling

This compound is classified with the hazard statement H314, indicating that it causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated area or under a fume hood.

Applications

This compound finds use in various applications, including:

-

Pigment Coating: It is used to coat titanium dioxide particles, which helps in reflecting UV light and reducing the yellowing effect of sunlight.[5]

-

Leather Tanning: The colorless nature of zirconium species makes it suitable for tanning white leathers.[5]

-

Catalysis: It can serve as a catalyst or catalyst support in various chemical reactions.

-

Precursor for other Zirconium Compounds: It is a starting material for the synthesis of other zirconium-containing materials.

References

- 1. Zirconium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. Zirconium(IV) sulfate tetrahydrate, 98+% (metals basis), Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound | H8O12S2Zr | CID 23219663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 041041.36 [thermofisher.com]

- 5. Acid Zirconium Sulphate Tetrahydrate, CAS Number: 14644-61 - Dixon Chew [dixonchew.co.uk]

Zirconium Sulfate Tetrahydrate: A Comprehensive Technical Guide to Zirconia Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of zirconium sulfate (B86663) tetrahydrate (Zr(SO₄)₂·4H₂O) as a precursor for the synthesis of zirconium dioxide (ZrO₂), commonly known as zirconia. Zirconia possesses remarkable properties, including high thermal stability, mechanical strength, and chemical resistance, making it a valuable material in catalysis, ceramics, and biomedical applications, including drug delivery systems. This document details various synthesis methodologies, the critical influence of process parameters on the final product, and relevant characterization techniques.

Introduction to Zirconium Sulfate Tetrahydrate as a Precursor

This compound is a water-soluble, white crystalline solid that serves as a versatile and cost-effective precursor for zirconia synthesis.[1][2][3] Its use in different synthesis routes, such as precipitation, hydrothermal, and sol-gel methods, allows for the tailored production of zirconia with specific properties like controlled particle size, phase composition, and surface area.[4] The sulfate anions present in the precursor can influence the phase transformation of zirconia, often promoting the stabilization of the metastable tetragonal phase at lower temperatures, which is frequently desirable for catalytic and mechanical applications.[5][6]

Synthesis Methodologies

The choice of synthesis method significantly impacts the physicochemical properties of the resulting zirconia. This section outlines the experimental protocols for the most common methods utilizing this compound as the precursor.

Precipitation Method

The precipitation method is a widely used, straightforward, and scalable technique for zirconia synthesis. It involves the precipitation of a zirconium hydroxide (B78521) or basic zirconium sulfate intermediate, followed by calcination to obtain zirconia.

Experimental Protocol: Precipitation of Zirconium Hydroxide

-

Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to achieve a desired molar concentration (e.g., 0.5 M).

-

Precipitation: Add a precipitating agent, such as an aqueous ammonia (B1221849) solution (e.g., 28 wt.% NH₄OH), dropwise to the zirconium sulfate solution under vigorous stirring.[7] Continue the addition until a specific pH is reached (e.g., pH 9.5-10).[7][8][9] A gelatinous precipitate of zirconium hydroxide will form.

-

Aging: Age the resulting suspension at room temperature for a specified period (e.g., 20-24 hours) to ensure complete precipitation and homogenization.[10]

-

Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual sulfate and ammonium (B1175870) ions. Washing should be repeated until the filtrate is free of chloride and sulfate ions (tested with AgNO₃ and BaCl₂ solutions, respectively).[10]

-

Drying: Dry the washed precipitate in an oven at a temperature of approximately 100-110°C for 18-24 hours to obtain hydrous zirconia (Zr(OH)₄).[7][10]

-

Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 500-900°C) for a set duration (e.g., 2-3 hours) with a controlled heating rate (e.g., 2°C/min) to yield zirconia (ZrO₂).[7][8][9] The calcination temperature is a critical parameter that influences the final crystal phase and crystallite size.[11][12][13][14]

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. This method facilitates the direct crystallization of zirconia from the precursor solution, often resulting in well-crystallized nanoparticles with a narrow size distribution.

Experimental Protocol: Hydrothermal Synthesis of Zirconia Nanoparticles

-

Precursor Solution Preparation: Prepare an aqueous solution of this compound.

-

pH Adjustment: Adjust the pH of the solution using a mineralizer such as NaOH or NH₄OH to a desired value (e.g., pH 7-11 for biphasic monoclinic and tetragonal phases, or pH 2.61 and 14 for single-phase monoclinic zirconia).[15]

-

Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by filtration or centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products, and then dry the product, typically at around 80-100°C.

Sol-Gel Method

The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. This method offers excellent control over the final product's microstructure and purity.

Experimental Protocol: Sol-Gel Synthesis of Zirconia

-

Sol Preparation: Dissolve this compound in a suitable solvent, which can be water or an alcohol.

-

Hydrolysis and Condensation: The hydrolysis and condensation rates can be controlled by adding a chelating agent or by adjusting the pH. For instance, oxalic acid can be used to form a zirconyl-oxalic sol-gel.[8][9] The molar ratio of the precursor to the chelating agent and water is a critical parameter.[18]

-

Gelation: Allow the sol to age at a specific temperature (e.g., 60-70°C) for a set duration (e.g., 48-60 hours) until a gel is formed.[19]

-

Drying: Dry the gel at a relatively low temperature (e.g., 110°C) to remove the solvent, which results in a xerogel.[8][9]

-

Calcination: Calcine the xerogel at a high temperature (e.g., 500-1000°C) to remove organic residues and induce crystallization, leading to the formation of zirconia.[8][9][20]

Influence of Process Parameters on Zirconia Properties

The final properties of the synthesized zirconia are highly dependent on the process parameters. The most influential factors are pH and calcination temperature.

Effect of pH

The pH of the synthesis solution plays a crucial role in determining the crystalline phase and particle size of the zirconia.

-

Low pH (acidic): At low pH values, the formation of the monoclinic phase of zirconia is often favored.[15][21]

-

Neutral to Basic pH: In neutral or basic conditions, the tetragonal phase is more likely to form.[15][21] Increasing the pH in some synthesis methods has been shown to decrease the grain size.[21][22] At a pH of 9, a higher hardness value for zirconia has been observed, which is attributed to the increased tetragonal content.[22]

| pH | Predominant Zirconia Phase | Particle/Crystallite Size | Reference |

| 1 | Monoclinic | - | [21][22] |

| 2.61 | Monoclinic | - | [15] |

| 7 | Biphasic (Tetragonal + Monoclinic) | ~13 nm | [15] |

| 9 | Increased Tetragonal to Monoclinic Ratio | Smaller grain size | [21][22] |

| 11 | Biphasic (Tetragonal + Monoclinic) | ~15 nm | [15] |

| 14 | Monoclinic | ~98 nm | [15] |

Effect of Calcination Temperature

Calcination temperature significantly affects the crystallinity, phase composition, and surface area of the zirconia.

-

Low Temperatures (400-600°C): At lower calcination temperatures, an amorphous or nanocrystalline tetragonal phase is typically obtained.[5][14] Higher surface areas are also characteristic of lower calcination temperatures.[13][14]

-

Intermediate Temperatures (600-800°C): As the temperature increases, the crystallinity improves, and the tetragonal phase becomes more dominant.[14] However, a phase transformation from tetragonal to the more stable monoclinic phase can begin to occur.[14]

-

High Temperatures (>800°C): At higher temperatures, the monoclinic phase becomes the predominant crystalline structure.[11][12][13][14] This is often accompanied by an increase in crystallite size and a decrease in surface area.[13][14]

| Calcination Temperature (°C) | Predominant Zirconia Phase | Effect on Crystallite Size | Effect on Surface Area | Reference |

| 400 | Amorphous | - | High (e.g., 220 m²/g) | [14] |

| 500 | Amorphous/Tetragonal | Starts to develop | - | [5][14] |

| 600 | Tetragonal | - | Decreases | [13][14] |

| 700 | Tetragonal | Increases | Decreases | [13][14] |

| 800 | Tetragonal + Monoclinic | Increases | - | [11][12][14] |

| 900 | Monoclinic | - | Low (e.g., 6 m²/g) | [13][14] |

Visualizations: Diagrams of Processes and Relationships

Chemical Transformation Pathway

Caption: Transformation of zirconium sulfate to zirconia via precipitation.

Experimental Workflow: Precipitation Method

Caption: Step-by-step workflow for the precipitation synthesis of zirconia.

Influence of Synthesis Parameters on Zirconia Properties

Caption: Relationship between synthesis parameters and final zirconia properties.

References

- 1. nanorh.com [nanorh.com]

- 2. Zirconium Sulphate,Zirconium Sulphate Supplier,India [zirconiumindia.in]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Physico-Chemical Characterization of Mesoporous Sulfated Zirconia Nanoparticles Prepared under Structure-Directing-Free for n-Hexane Isomerization [scirp.org]

- 7. Production of H2-Free Carbon Monoxide from Formic Acid Dehydration: The Catalytic Role of Acid Sites in Sulfated Zirconia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. jeeng.net [jeeng.net]

- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. electrochemsci.org [electrochemsci.org]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. i-asem.org [i-asem.org]

- 22. researchgate.net [researchgate.net]

The Hygroscopic Nature of Zirconium Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium sulfate (B86663) (Zr(SO₄)₂) is a versatile inorganic compound with a range of industrial applications, including in the manufacturing of pigments, catalysts, and as a tanning agent for leather.[1] Its utility is often influenced by its physical properties, notably its hygroscopicity—the ability to attract and hold water molecules from the surrounding environment. Anhydrous zirconium sulfate is particularly hygroscopic, readily absorbing moisture from the air to form various hydrates.[2] The most common commercially available form is the tetrahydrate, Zr(SO₄)₂·4H₂O.[3][4]

This technical guide provides an in-depth exploration of the hygroscopic nature of zirconium sulfate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's interaction with water for applications in areas such as catalysis, material science, and pharmaceutical formulation, where moisture content can significantly impact product performance and stability.

Physical and Chemical Properties of Zirconium Sulfate and Its Hydrates

Zirconium sulfate exists in an anhydrous form and as several stable hydrates, each with distinct physical and chemical properties. The degree of hydration is a critical factor influencing its solubility, density, and thermal stability.

Table 1: Physical and Chemical Properties of Zirconium Sulfate and Its Common Hydrate (B1144303)

| Property | Anhydrous Zirconium Sulfate (Zr(SO₄)₂) | Zirconium Sulfate Tetrahydrate (Zr(SO₄)₂·4H₂O) |

| Molar Mass | 283.35 g/mol | 355.40 g/mol [4] |

| Appearance | White, microcrystalline, hygroscopic solid[2] | White, crystalline solid[3] |

| Density | 3.22 g/cm³[4] | 1.99 g/cm³ |

| Solubility in Water | Soluble | 52.5 g/100 mL at 18 °C[2] |

| Melting Point | Decomposes at 410 °C[2] | Loses water upon heating |

Hygroscopic Nature and Hydration States

The hygroscopic behavior of zirconium sulfate is characterized by the uptake of atmospheric water to form a series of hydrates. The specific hydrate formed is dependent on the ambient humidity and temperature. The anhydrous form is highly sensitive to moisture and will readily convert to a hydrated state upon exposure to air.

The tetrahydrate is the most common and stable hydrate under normal atmospheric conditions.[3] However, other hydrates, such as the pentahydrate (Zr(SO₄)₂·5H₂O) and heptahydrate (Zr(SO₄)₂·7H₂O), have also been identified. The interconversion between these hydrated states is a key aspect of the material's hygroscopicity.

Experimental Analysis of Hygroscopicity

A comprehensive understanding of the hygroscopic nature of zirconium sulfate requires a multi-faceted analytical approach. The following experimental protocols are fundamental to characterizing the water-solid interactions of this compound.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[5] This method provides critical information on the kinetics and equilibrium of water vapor sorption and desorption, allowing for the generation of a moisture sorption isotherm.[6]

Experimental Protocol for DVS Analysis of Zirconium Sulfate:

-

Sample Preparation: A small amount of anhydrous zirconium sulfate (typically 5-10 mg) is placed into the DVS instrument's microbalance pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This ensures the removal of any pre-existing adsorbed water.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold, for example, 0.002% per minute).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded at each step until equilibrium.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the percentage mass change against the relative humidity generates the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis provides quantitative information about the thermal stability of a material and its composition by measuring the change in mass as a function of temperature.[7] For zirconium sulfate hydrates, TGA is used to determine the water content and the temperatures at which dehydration occurs.

Experimental Protocol for TGA of this compound:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss. The percentage mass loss at each step is calculated and correlated with the loss of water molecules and, at higher temperatures, the decomposition of the sulfate groups.

Table 2: Thermal Decomposition of this compound

| Temperature Range (°C) | Mass Loss Event |

| ~100 - 200 | Loss of three water molecules (Zr(SO₄)₂·4H₂O → Zr(SO₄)₂·H₂O) |

| ~300 - 400 | Loss of the final water molecule (Zr(SO₄)₂·H₂O → Zr(SO₄)₂) |

| > 600 | Decomposition of anhydrous zirconium sulfate to zirconium oxide (ZrO₂) |

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.[8] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcoholic solvent.[1]

Experimental Protocol for Karl Fischer Titration of Zirconium Sulfate:

-

Sample Preparation: A precisely weighed amount of zirconium sulfate is introduced into the Karl Fischer titration vessel containing a pre-tared solvent (e.g., methanol). For insoluble samples, a high-boiling solvent or external extraction may be necessary.

-

Titration: The sample is titrated with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent. For metal salts, it is important to ensure that the sample does not interfere with the Karl Fischer reaction chemistry. Buffering the reagent may be necessary if the sample significantly alters the pH.[9]

Visualizations

Hydration and Dehydration Pathway of Zirconium Sulfate

The following diagram illustrates the relationship between the different hydrated forms of zirconium sulfate and the transitions that occur with changes in humidity and temperature.

Experimental Workflow for Hygroscopicity Characterization

This diagram outlines the logical sequence of experiments for a comprehensive characterization of the hygroscopic nature of a zirconium sulfate sample.

Conclusion

The hygroscopic nature of zirconium sulfate is a critical property that dictates its handling, storage, and performance in various applications. The anhydrous form readily absorbs atmospheric moisture to form a series of hydrates, with the tetrahydrate being the most common. A thorough understanding of the conditions under which these hydration and dehydration processes occur is essential for scientists and researchers. The application of analytical techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration provides the necessary quantitative data to fully characterize the hygroscopic behavior of zirconium sulfate and its hydrates. This knowledge is paramount for the development of robust formulations and high-performance materials where moisture control is a key parameter.

References

- 1. quveon.com [quveon.com]

- 2. researchgate.net [researchgate.net]

- 3. "Inorganic Thermogravimetric Analysis of Hydrates First-Row Transition " by Manar A. Arab [digitalcommons.sacredheart.edu]

- 4. Zirconium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 5. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. skb.skku.edu [skb.skku.edu]

- 8. mt.com [mt.com]

- 9. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

Methodological & Application

Application Notes and Protocols: Zirconium Sulfate Tetrahydrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Zirconium sulfate (B86663) tetrahydrate and related sulfated zirconia compounds have emerged as highly efficient, reusable, and environmentally benign solid acid catalysts in a variety of organic transformations. Their strong acidic sites, thermal stability, and ease of handling make them attractive alternatives to corrosive and hazardous homogeneous acid catalysts.[1] This document provides detailed application notes and experimental protocols for the use of zirconium-based sulfate catalysts in three key organic syntheses: the Pechmann condensation for coumarin (B35378) synthesis, the Strecker reaction for α-aminonitrile synthesis, and the Claisen-Schmidt condensation for chalcone (B49325) synthesis.

Application Note 1: Synthesis of Coumarins via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins and their derivatives, which are an important class of compounds with diverse biological activities. Zirconium sulfate-based catalysts have demonstrated excellent activity in this reaction, offering advantages such as high yields, short reaction times, and solvent-free conditions.[2]

Data Presentation: Zirconium-Catalyzed Pechmann Condensation

| Entry | Reactant 1 | Reactant 2 | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Zirconium sulfate tetrahydrate | Microwave, 500 W, Cyclohexane (B81311) | 12 min | 87.5 | [3] |

| 2 | m-Aminophenol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 110 °C, Solvent-free | 2 min | ~100 | [2] |

| 3 | Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 170 °C, Solvent-free | 3 h | 94 | [2] |

| 4 | Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | Microwave, 150 °C, Solvent-free | 15 min | 99 | [2] |

Experimental Protocol: Microwave-Assisted Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is adapted from the synthesis of 7-hydroxy-4-methyl coumarin using this compound as a catalyst under microwave irradiation.[3]

Materials:

-

Resorcinol (1,3-benzenediol)

-

Ethyl acetoacetate

-

This compound [Zr(SO₄)₂·4H₂O]

-

Cyclohexane

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.0 mmol).

-

Add this compound (0.4 g) and cyclohexane (10 mL) to the flask.

-

Place the flask in the microwave reactor and irradiate at 500 W for 12 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid catalyst from the reaction mixture.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 7-hydroxy-4-methylcoumarin.

Experimental Workflow: Pechmann Condensation

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Application Note 2: Synthesis of α-Aminonitriles via Strecker Reaction

The Strecker reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source to produce α-aminonitriles, which are valuable precursors for the synthesis of α-amino acids. Zirconium hydrogen sulfate has been shown to be an efficient catalyst for this transformation, particularly under solvent-free conditions.

Data Presentation: Zirconium Hydrogen Sulfate-Catalyzed Strecker Reaction

| Entry | Aldehyde/Ketone | Amine | Cyanide Source | Catalyst (mol%) | Time | Yield (%) |

| 1 | Benzaldehyde | Aniline (B41778) | TMSCN | 2-4 | 10 min | 98 |

| 2 | 4-Chlorobenzaldehyde | Aniline | TMSCN | 2-4 | 15 min | 95 |

| 3 | 4-Methoxybenzaldehyde | Aniline | TMSCN | 2-4 | 10 min | 96 |

| 4 | Furfural | Aniline | TMSCN | 2-4 | 15 min | 92 |

| 5 | Cinnamaldehyde | Aniline | TMSCN | 2-4 | 20 min | 90 |

| 6 | Cyclohexanone | Aniline | TMSCN | 6 | 2 h | 95 |

| 7 | Acetophenone (B1666503) | Aniline | TMSCN | 6 | 10 h | 80 |

Experimental Protocol: One-Pot Synthesis of α-Aminonitriles

This protocol is based on the use of zirconium hydrogen sulfate [Zr(HSO₄)₄] as a catalyst for the Strecker reaction.

Materials:

-

Aldehyde or ketone

-

Aniline or other amine

-

Trimethylsilyl (B98337) cyanide (TMSCN)

-

Zirconium hydrogen sulfate [Zr(HSO₄)₄]

-

Ethyl acetate (B1210297)

-

Cyclohexane

-

Water

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a round-bottom flask, add the carbonyl compound (1 mmol), aniline (1 mmol), and trimethylsilyl cyanide (1.2 mmol).

-

Add zirconium hydrogen sulfate (0.02-0.04 mmol for aldehydes, 0.06 mmol for ketones) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and cyclohexane (1:3) as the eluent.

-

Upon completion of the reaction, add water (10 mL) to the flask.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure α-aminonitrile.

Experimental Workflow: Strecker Reaction

Caption: Workflow for the one-pot synthesis of α-aminonitriles.

Application Note 3: Synthesis of Chalcones via Claisen-Schmidt Condensation

Data Presentation: Solid Acid-Catalyzed Claisen-Schmidt Condensation (Representative)

| Entry | Aldehyde | Ketone | Catalyst | Conditions | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | Zr(HSO₄)₄/SiO₂ | 50-60 °C, Solvent-free | 0.75 | 94 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | Zr(HSO₄)₄/SiO₂ | 50-60 °C, Solvent-free | 1 | 92 |

| 3 | 4-Nitrobenzaldehyde | Acetophenone | Zr(HSO₄)₄/SiO₂ | 50-60 °C, Solvent-free | 0.5 | 98 |

| 4 | Benzaldehyde | 4-Methylacetophenone | Zr(HSO₄)₄/SiO₂ | 50-60 °C, Solvent-free | 0.75 | 90 |

| 5 | Benzaldehyde | 4-Methoxyacetophenone | Zr(HSO₄)₄/SiO₂ | 50-60 °C, Solvent-free | 1.5 | 85 |

Note: Data presented is for Zr(HSO₄)₄/SiO₂, a related solid acid catalyst.

Experimental Protocol: General Procedure for Solid Acid-Catalyzed Chalcone Synthesis

This generalized protocol for the Claisen-Schmidt condensation can be adapted using this compound as the solid acid catalyst. Optimization of catalyst loading, temperature, and reaction time may be required.

Materials:

-

Aromatic aldehyde

-

Acetophenone derivative

-

This compound [Zr(SO₄)₂·4H₂O] (or other solid acid catalyst)

-

Ethanol (for recrystallization)

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the acetophenone derivative (1 mmol).

-

Add the solid acid catalyst (e.g., this compound, typically 5-20 mol%).

-

Heat the reaction mixture with stirring at a specified temperature (e.g., 50-80 °C) under solvent-free conditions.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the solid mixture with water to remove any water-soluble impurities.

-

The solid crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Experimental Workflow: Claisen-Schmidt Condensation

Caption: Workflow for the solid acid-catalyzed synthesis of chalcones.

References

Application Notes and Protocols for Protein Precipitation using Zirconium Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental technique in downstream processing for the concentration and purification of proteins from complex mixtures such as cell lysates, plasma, or culture supernatants. The selection of a precipitating agent is critical and can significantly impact the yield, purity, and biological activity of the target protein. While traditional methods utilize salts like ammonium (B1175870) sulfate (B86663), organic solvents such as acetone, or acids like trichloroacetic acid (TCA), there is a continued interest in exploring alternative reagents that may offer advantages in selectivity or for specific applications.

Zirconium sulfate tetrahydrate emerges as a potential agent for protein precipitation, leveraging the ability of the multivalent zirconium cation (Zr⁴⁺) to interact with proteins and induce their precipitation. This document provides a detailed overview of the theoretical application of this compound in protein precipitation, including a proposed mechanism of action, a generalized experimental protocol, and a comparative analysis with other common precipitation methods.

Mechanism of Action

The precipitation of proteins by this compound is thought to occur through a combination of two primary mechanisms:

-

Charge Neutralization and Ionic Bridging: Proteins in solution typically carry a net negative charge at neutral or alkaline pH due to the presence of acidic amino acid residues (aspartic acid and glutamic acid). The highly charged zirconium cation (Zr⁴⁺) can interact with these negative charges on the protein surface. This interaction neutralizes the repulsive electrostatic forces between protein molecules, allowing them to aggregate. Furthermore, a single zirconium ion may bridge multiple protein molecules, forming a network that grows and eventually precipitates out of solution.

-